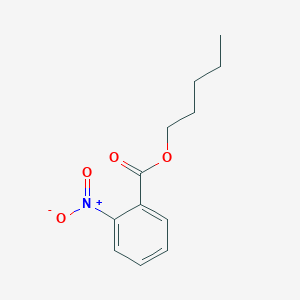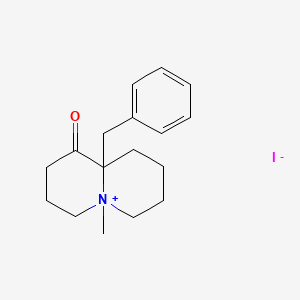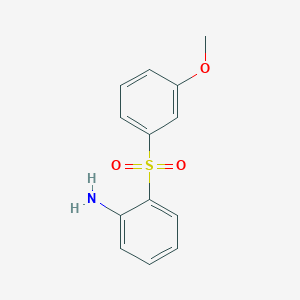
2-(3-Methoxybenzene-1-sulfonyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxybenzene-1-sulfonyl)aniline is an organic compound that features a benzene ring substituted with a methoxy group, a sulfonyl group, and an aniline group
Méthodes De Préparation
The synthesis of 2-(3-Methoxybenzene-1-sulfonyl)aniline typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent such as zinc amalgam in hydrochloric acid (Clemmensen reduction).
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.
Reduction of Nitro Group: The nitro group is reduced to an amine group using a reducing agent like iron in hydrochloric acid.
Analyse Des Réactions Chimiques
2-(3-Methoxybenzene-1-sulfonyl)aniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can undergo nitration, sulfonation, halogenation, and Friedel-Crafts alkylation/acylation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Substitution Reactions: The aniline group can participate in nucleophilic substitution reactions, forming various derivatives.
Applications De Recherche Scientifique
2-(3-Methoxybenzene-1-sulfonyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein binding due to its ability to interact with biological molecules.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Methoxybenzene-1-sulfonyl)aniline involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The methoxy group donates electron density to the benzene ring, making it more reactive towards electrophiles.
Protein Binding: The aniline group can form hydrogen bonds and other interactions with proteins, influencing their function and activity.
Comparaison Avec Des Composés Similaires
2-(3-Methoxybenzene-1-sulfonyl)aniline can be compared with other similar compounds such as:
Propriétés
Numéro CAS |
61174-31-0 |
|---|---|
Formule moléculaire |
C13H13NO3S |
Poids moléculaire |
263.31 g/mol |
Nom IUPAC |
2-(3-methoxyphenyl)sulfonylaniline |
InChI |
InChI=1S/C13H13NO3S/c1-17-10-5-4-6-11(9-10)18(15,16)13-8-3-2-7-12(13)14/h2-9H,14H2,1H3 |
Clé InChI |
GDIXKRSLAGJQTG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)S(=O)(=O)C2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphthalene, 1-[(triphenylmethyl)thio]-](/img/structure/B14584058.png)
![1-[2-([1,1'-Biphenyl]-4-yl)hexyl]-1H-imidazole](/img/structure/B14584066.png)
![N-[1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14584069.png)
![7-(Dimethylamino)-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584072.png)
![3-(4-Methoxyphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14584079.png)
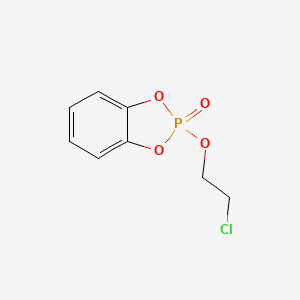

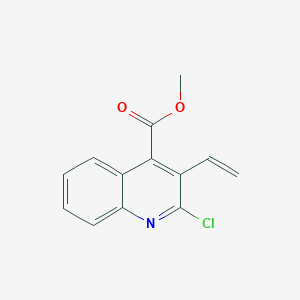
![2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14584101.png)
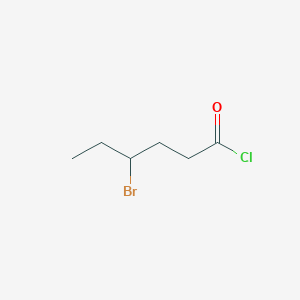
![2-Thiabicyclo[3.2.2]nonane](/img/structure/B14584117.png)

